molecular formula C10H17BrF3N3 B12543495 1-Butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide CAS No. 653571-62-1

1-Butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide

Cat. No.: B12543495
CAS No.: 653571-62-1
M. Wt: 316.16 g/mol
InChI Key: VTCABHVGACPIDH-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazolium bromide salt featuring a butyl chain and a 3,4,4-trifluorobut-3-en-1-yl substituent. The triazolium core is positively charged, stabilized by the bromide counterion. The fluorine atoms and unsaturated butenyl group likely enhance lipophilicity and thermal stability, while the butyl chain may influence solubility in nonpolar solvents. Structural studies of analogous compounds often employ SHELX programs for crystallographic refinement, as seen in related triazolium complexes .

Properties

CAS No.

653571-62-1

Molecular Formula

C10H17BrF3N3

Molecular Weight

316.16 g/mol

IUPAC Name

1-butyl-4-(3,4,4-trifluorobut-3-enyl)-1,5-dihydro-1,2,4-triazol-1-ium;bromide

InChI

InChI=1S/C10H16F3N3.BrH/c1-2-3-5-16-8-15(7-14-16)6-4-9(11)10(12)13;/h7H,2-6,8H2,1H3;1H

InChI Key

VTCABHVGACPIDH-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=N1)CCC(=C(F)F)F.[Br-]

Origin of Product

United States

Biological Activity

The compound 1-Butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide is a derivative of 1,2,4-triazole and has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₉BrF₃N
  • Molecular Weight : 268.074 g/mol
  • CAS Number : 849737-77-5

Biological Activity Overview

The biological activity of triazole derivatives is widely studied due to their diverse pharmacological properties. The specific compound has been investigated for its potential applications in various therapeutic areas.

1. Antimicrobial Activity

Triazole compounds are known for their antifungal and antibacterial properties. Studies have shown that derivatives of triazoles exhibit significant activity against a range of pathogens:

CompoundActivityReference
1-butyltriazoleAntifungal against Candida spp.
Triazole derivativesAntibacterial against Gram-positive and Gram-negative bacteria

The mechanism often involves the inhibition of ergosterol synthesis in fungi and disruption of bacterial cell wall synthesis.

2. Anticancer Properties

Research indicates that triazole derivatives can act as anticancer agents. For instance, certain triazoles have been reported to induce apoptosis in cancer cells:

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
4-substituted triazolesHCT-116 (colon carcinoma)6.2
TriazolethionesMCF-7 (breast cancer)27.3

These compounds often target specific pathways involved in cell proliferation and survival.

3. Anti-inflammatory Activity

Triazole derivatives have also shown promise as anti-inflammatory agents. Their ability to inhibit pro-inflammatory cytokines makes them candidates for treating inflammatory diseases:

CompoundMechanism of ActionReference
Triazole derivativesInhibition of NF-kB pathway

Case Studies

Several studies have highlighted the biological activity of triazoles similar to the compound :

  • Study on Antifungal Activity :
    A study evaluated the efficacy of various triazole derivatives against fungal strains such as Candida albicans. The results indicated that modifications at the nitrogen position significantly enhanced antifungal activity.
  • Anticancer Screening :
    In vitro assays demonstrated that certain triazole derivatives exhibited selective cytotoxicity against breast cancer cell lines with minimal effects on normal cells.
  • Inflammation Model :
    A murine model was used to assess the anti-inflammatory effects of a related triazole compound. The results showed a reduction in paw edema and inflammatory markers.

The mechanisms through which 1-butyl-4-(3,4,4-trifluorobut-3-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ium bromide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for pathogen survival.
  • Modulation of Signaling Pathways : They can influence pathways related to inflammation and apoptosis.

Comparison with Similar Compounds

A. [Sn₄(CH₃)₈(C₃H₇O)₂O₂(C₃H₄N₃S)₂] ()

  • Core Structure : Contains a 4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-1-ium group, bridging tin atoms.
  • Coordination : The triazolium N atoms bond with SnIV (Sn—N = 2.236–2.805 Å), demonstrating its role as a ligand in metal complexes.
  • Comparison: Unlike the target compound, this tin complex is neutral and features sulfanylidene and methyl substituents.

B. Carfentrazone-ethyl ()

  • Core Structure: A triazolinone herbicide with a phenyl group and ethyl ester.
  • Application: Broad-spectrum herbicide; the triazolinone ring is neutral, contrasting with the ionic triazolium core of the target compound.

C. 3-Substituted Triazolones ()

  • Core Structure : 4,5-Dihydro-1H-1,2,4-triazol-5-one derivatives with thienyl and methyl groups.
  • Properties: Theoretical studies predict strong nonlinear optical (NLO) properties due to electron-withdrawing substituents.
  • Comparison : The target’s trifluorobutene group could similarly enhance NLO behavior, but its ionic nature might limit applications in optoelectronics compared to neutral triazolones .
2.2. Physicochemical Properties
Compound Substituents Charge Key Properties
Target Compound Butyl, Trifluorobutene +1 High lipophilicity, ionic conductivity*
[Sn₄(...)] () Methyl, Sulfanylidene Neutral Metal coordination, thermal stability
Carfentrazone-ethyl () Ethyl ester, Phenyl Neutral Herbicidal activity, moderate solubility
3-Thienyl Triazolones () Thienyl, Methyl Neutral NLO activity, UV absorption in ethanol

*Hypothesized based on fluorine content and ionic structure.

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